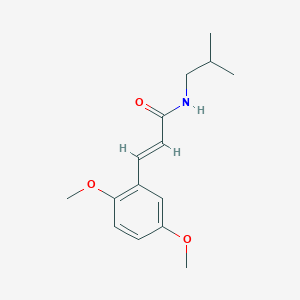
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide, also known as 25I-NBOMe, is a synthetic phenethylamine derivative that acts as a potent agonist at the 5-HT2A receptor. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, its potential as a research tool in scientific studies is also being explored.
Mechanism of Action
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. Activation of the 5-HT2A receptor by this compound results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for its hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide in lab experiments is its potency as a 5-HT2A receptor agonist, which allows for precise and selective targeting of this receptor subtype. However, its potential for abuse and toxicity limits its use in certain studies. Additionally, the lack of long-term safety data on this compound raises concerns about its potential for adverse effects.
Future Directions
Future research on (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide could focus on its potential as a treatment for psychiatric disorders, as well as its role in various physiological processes. Studies could also investigate the structure-activity relationships of this compound and other phenethylamine derivatives to better understand the mechanisms of action of these compounds. Additionally, further research could explore the potential risks and benefits of using this compound in clinical settings.
Synthesis Methods
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide involves the reaction of 2,5-dimethoxybenzaldehyde with isopropylamine to form the corresponding imine. This intermediate is then reduced with sodium triacetoxyborohydride to yield the corresponding amine. The amine is then reacted with 2-bromo-3,4-dimethoxyphenethylamine in the presence of a palladium catalyst to form the final product, this compound.
Scientific Research Applications
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide has been used as a research tool in various scientific studies. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. It has also been used in studies investigating the role of the 5-HT2A receptor in various physiological processes, such as pain perception and cardiovascular function.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-16-15(17)8-5-12-9-13(18-3)6-7-14(12)19-4/h5-9,11H,10H2,1-4H3,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKGPGDWSMEJT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)
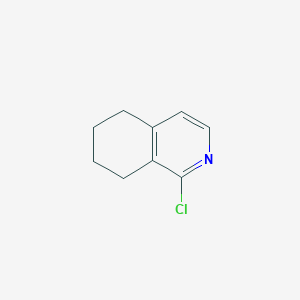
![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2845562.png)
![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)
![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)
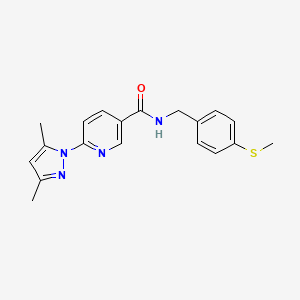
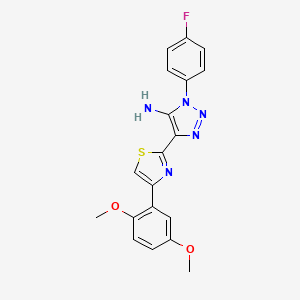
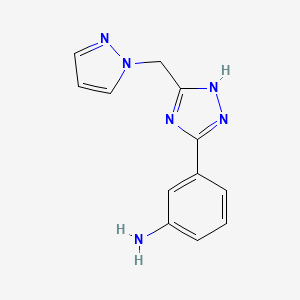
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)